molecular formula C14H18O4S B3034509 Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate CAS No. 1821022-18-7

Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate

Cat. No.: B3034509
CAS No.: 1821022-18-7
M. Wt: 282.36
InChI Key: IWUXUMPMYUOEIY-CQSZACIVSA-N
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Description

Benzyl ®-2-methyl-2-(methylsulfonyl)pent-4-enoate is an organic compound characterized by its unique structural features and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-2-methyl-2-(methylsulfonyl)pent-4-enoate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of Benzyl ®-2-methyl-2-(methylsulfonyl)pent-4-enoate may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of functional groups, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-2-methyl-2-(methylsulfonyl)pent-4-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Benzyl ®-2-methyl-2-(methylsulfonyl)pent-4-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzyl ®-2-methyl-2-(methylsulfonyl)pent-4-enoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The sulfonyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ®-2-methyl-2-(methylsulfonyl)butanoate
  • Benzyl ®-2-methyl-2-(methylsulfonyl)hexanoate

Uniqueness

Benzyl ®-2-methyl-2-(methylsulfonyl)pent-4-enoate is unique due to its specific structural features, such as the presence of both a benzyl group and a sulfonyl group.

Properties

IUPAC Name

benzyl (2R)-2-methyl-2-methylsulfonylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4S/c1-4-10-14(2,19(3,16)17)13(15)18-11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUXUMPMYUOEIY-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C(=O)OCC1=CC=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC=C)(C(=O)OCC1=CC=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate
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Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate
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Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate

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